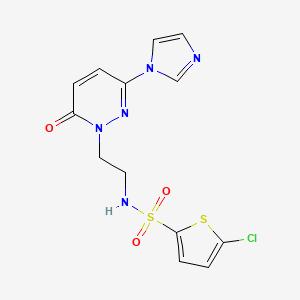

![molecular formula C7H4N4 B2934038 咪唑并[1,2-a]嘧啶-6-腈 CAS No. 1020033-79-7](/img/structure/B2934038.png)

咪唑并[1,2-a]嘧啶-6-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

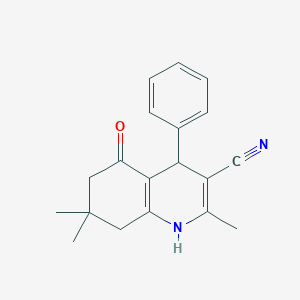

Imidazo[1,2-a]pyrimidine-6-carbonitrile is a chemical compound with the CAS Number: 1020033-79-7 . It has a molecular weight of 144.14 . The compound is usually in powder form .

Synthesis Analysis

The synthesis of N-fused heterocyclic compounds including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives is achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis (methylthio)-2-nitroethylene and various diamines in a mixture of water and ethanol . This protocol involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N-cyclization as key steps .Molecular Structure Analysis

The InChI code for Imidazo[1,2-a]pyrimidine-6-carbonitrile is 1S/C7H4N4/c8-3-6-4-10-7-9-1-2-11(7)5-6/h1-2,4-5H .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies involve radical reactions for the direct functionalization of imidazo[1,2-a]pyrimidines .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrimidine-6-carbonitrile is a powder that is stored at room temperature . It has a molecular weight of 144.14 .科学研究应用

Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrimidine-6-carbonitrile serves as a valuable scaffold in organic synthesis and drug development. Its structure allows for various substitutions that can lead to the creation of numerous bioactive molecules. Researchers have been exploring synthetic methods to manipulate this compound for the development of new pharmaceuticals .

Luminescent Materials

Due to its structural properties, this compound has potential applications in the development of luminescent materials. These materials can be used in optoelectronic devices, sensors, and imaging technologies. The luminescent properties of derivatives of imidazo[1,2-a]pyrimidine-6-carbonitrile make them suitable for use as emitters in confocal microscopy and other imaging applications .

Corrosion Inhibition

Imidazo[1,2-a]pyrimidine derivatives have shown effectiveness as corrosion inhibitors, particularly for protecting steel in acidic environments. The heterocyclic groups within the compound interact with metal surfaces to prevent corrosion, making it a valuable addition to industrial processes where metal preservation is crucial .

Anticancer Agents

The compound’s derivatives have been investigated for their anticancer properties. The ability to modify the imidazo[1,2-a]pyrimidine scaffold allows researchers to tailor the molecule to target specific cancer cells, potentially leading to the development of new anticancer drugs .

Antibacterial and Antiviral Drugs

Imidazo[1,2-a]pyrimidine-6-carbonitrile and its derivatives are explored for their antibacterial and antiviral activities. The compound’s structure can be modified to enhance its interaction with bacterial and viral components, thereby inhibiting their growth and spread .

Radical Reactions in Pharmaceutical Chemistry

This compound is also significant in the field of pharmaceutical chemistry for its role in radical reactions. These reactions are crucial for the direct functionalization of the imidazo[1,2-a]pyrimidine scaffold, which is an efficient strategy for constructing new pharmaceutical derivatives .

作用机制

安全和危害

未来方向

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The development of these methodologies is expected to continue in the future .

属性

IUPAC Name |

imidazo[1,2-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-4-10-7-9-1-2-11(7)5-6/h1-2,4-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUUUIRODBRUQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=N1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrimidine-6-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

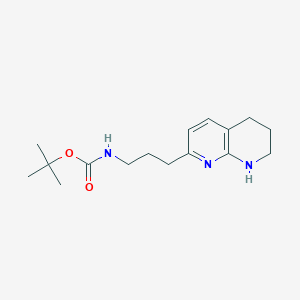

![3-[(3S)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2933956.png)

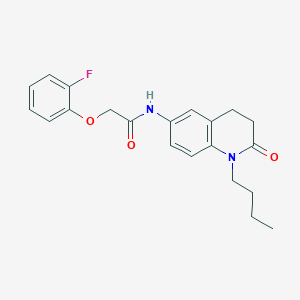

![1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2933960.png)

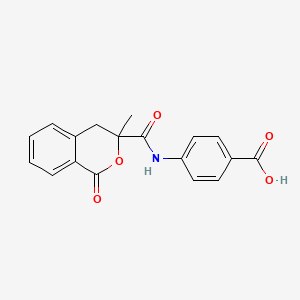

![2-Chloro-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]acetamide](/img/structure/B2933961.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933964.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)

![1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2933970.png)

![Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide](/img/structure/B2933971.png)

![[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate](/img/structure/B2933972.png)

![5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2933976.png)